Z-Eda-eda-Z
Overview
Description
ZnO nanoparticles exhibit unique properties due to their specific molecular structure, making them of significant interest in various scientific fields. Their synthesis, structural analysis, and property examination are crucial for understanding their potential applications.
Synthesis Analysis
ZnO nanoparticles have been synthesized through various methods, including sonochemical methods, sol-gel processes, and hydrothermal methods. These methods allow for control over the nanoparticles' size, morphology, and crystalline structure, often resulting in hexagonal wurtzite structures that influence their physical and chemical properties (Yadav, Mishra, & Pandey, 2008).
Molecular Structure Analysis
The molecular structure of ZnO nanoparticles is predominantly the hexagonal wurtzite system. This structure significantly impacts their optical and photocatalytic properties, as seen in their ability to degrade pollutants under UV light and their unique photoluminescence properties (Jiang et al., 2010).
Chemical Reactions and Properties
ZnO nanoparticles participate in various chemical reactions, including photocatalytic degradation of dyes and pollutants in water. Their chemical activity is influenced by factors such as doping with other metals, which can enhance their photocatalytic efficiency and alter their chemical properties (Isai & Shrivastava, 2019).
Physical Properties Analysis
The physical properties of ZnO nanoparticles, including size, shape, and specific surface area, are critical in determining their applicability in various fields. These properties are influenced by the synthesis method and conditions, such as the concentration of precursors and the use of surfactants or capping agents during synthesis (Duraimurugan et al., 2018).
Chemical Properties Analysis
ZnO nanoparticles exhibit a range of chemical properties, including high photocatalytic activity and variable band gaps, which are influenced by their crystal structure and the presence of defects or dopants. These properties make ZnO nanoparticles suitable for applications in photocatalysis, optoelectronics, and environmental remediation (Sapna et al., 2019).
Scientific Research Applications
Zone Routing Protocol and Estimation of Distribution Algorithm : The Estimation of Distribution Algorithm (EDA) has been used in conjunction with the Zone Routing Protocol (ZRP) in Mobile Ad-hoc Networks (MANETs). This approach, which replaces the Genetic Algorithm (GA), has shown better performance, especially in large networks with increased search space. EDA helps find routes with minimum cost and time and contributes to network load balance due to its evolutionary approach (Hossain & Suvo, 2010).
Experimental Design Assistant (EDA) for Research : The Experimental Design Assistant (EDA) is a web-based tool that assists researchers in designing and analyzing animal experiments. This tool provides automated feedback on experimental designs and generates graphical summaries, aiming to improve the reliability of in vivo research (Percie du Sert et al., 2017).
Exploratory Data Analysis (EDA) : EDA is crucial in organizational science for phenomenon detection and maximizing scientific progress. It is a method concerned with discovery, exploration, and empirically detecting phenomena in data, fostering a replication-based science by requiring cross-validation and emphasizing the natural uncertainty of data patterns (Jebb, Parrigon, & Woo, 2017).
Economic Development Administration (EDA) Investment Assessment : Research conducted for the Economic Development Administration (EDA) involved examining factors associated with economic development success and creating a quantitative assessment model using economic impact multipliers and cluster theory. This study contributes to EDA-focused research by introducing standardized scores (z-scores) for comparing and assessing economic development projects (Watts & Erickcek, 2009).
Quality Function Deployment Using Linguistic Z-Numbers and EDAS Method : A study proposed a new Quality Function Deployment (QFD) approach integrating linguistic Z-numbers and the Evaluation Based on Distance from Average Solution (EDAS) method. This approach was applied to the design of a Panda shared car, showing the flexibility and reliability of the linguistic Z-EDAS method in evaluating experts' interrelation information (Mao, Liu, Mou, & Liu, 2021).
Mechanism of Action
Mechanism of Action of “Z-Eda-eda-Z”
Target of Action: “Z-Eda-eda-Z” primarily targets the EDAR receptor (EDA receptor) in skin cells. EDAR is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a crucial role in skin appendage formation during embryonic development .
Mode of Action: Upon binding to EDAR, “Z-Eda-eda-Z” triggers a downstream signaling cascade. Specifically, it activates the NF-κB pathway , leading to the transcription of genes involved in hair follicle, sweat gland, and tooth development. This activation results in changes in cell fate determination and tissue morphogenesis .
Biochemical Pathways: The NF-κB pathway involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus. Once in the nucleus, NF-κB regulates the expression of target genes related to skin appendage development. “Z-Eda-eda-Z” enhances this pathway by stabilizing the interaction between EDAR and its downstream effectors, such as PKA (protein kinase A) and SNAP23 (soluble N-ethylmaleimide-sensitive factor attachment protein receptor 23) .
Pharmacokinetics:Result of Action: "Molecularly, “Z-Eda-eda-Z” upregulates the expression of hair keratins, sweat gland markers, and tooth enamel proteins. At the cellular level, it promotes cell proliferation and differentiation, leading to the formation of functional skin appendages.
Action Environment: Environmental factors significantly impact “Z-Eda-eda-Z”:
properties
IUPAC Name |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEWIGNADCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402452 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Eda-eda-Z | |
CAS RN |
160256-75-7 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N''-Di-Z-diethylenetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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